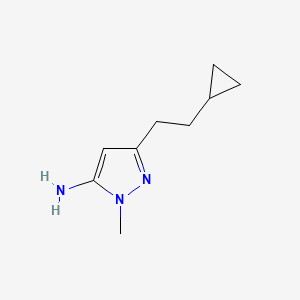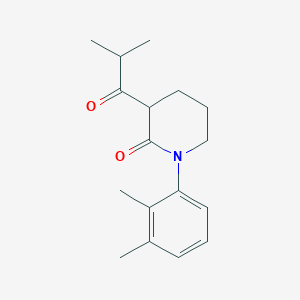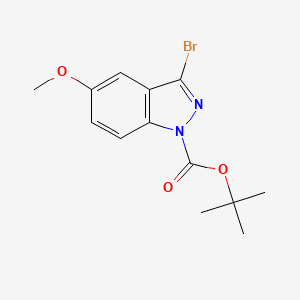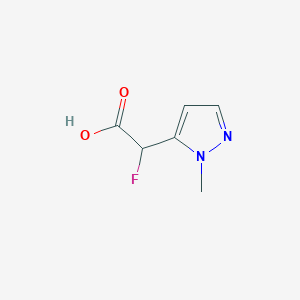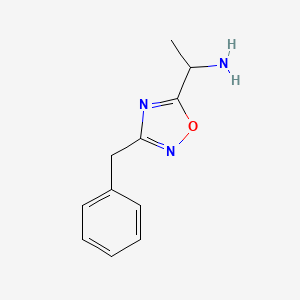
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is an organic compound that features a benzyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the ethanamine moiety: This step often involves reductive amination, where the oxadiazole intermediate is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction can be performed using reagents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (Et₃N).
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole and benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in biological systems involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Similar structure but with a phenyl group instead of a benzyl group.
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Contains a methyl group instead of a benzyl group.
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)ethan-1-amine: Features a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. The oxadiazole ring also imparts stability and rigidity to the molecule, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 |
Clave InChI |
TXLVGLOXMNZBCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


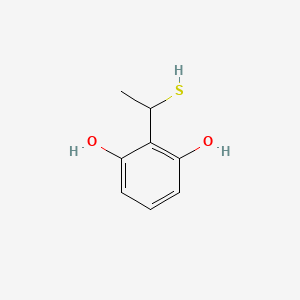
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
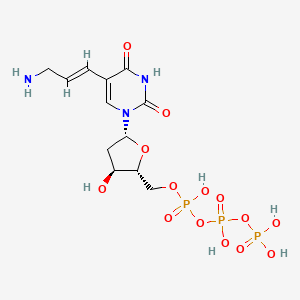
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
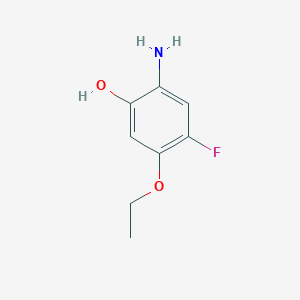

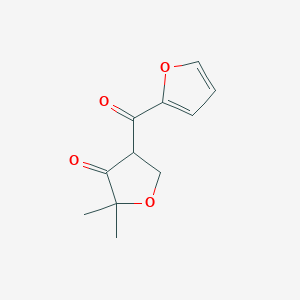
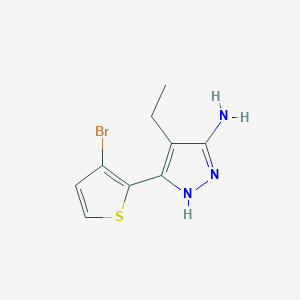

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
